2-Decenedioic acid, diethyl ester, (E)-
Description
(E)-2-Decenedioic acid diethyl ester is an unsaturated dicarboxylic acid ester characterized by a ten-carbon chain with a trans-configuration (E) double bond at the second position. The diethyl esterification of (E)-2-decenedioic acid introduces two ethyl groups, enhancing hydrophobicity and altering reactivity compared to the free acid or shorter-chain esters. Such esters are typically utilized in organic synthesis, fragrance formulations, and as intermediates in pharmaceuticals .
Properties
IUPAC Name |
diethyl dec-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h9,11H,3-8,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGRCMNAXNXRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC=CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336435 | |
| Record name | 2-Decenedioic acid, diethyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61704-11-8 | |
| Record name | 2-Decenedioic acid, diethyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Decenedioic acid, diethyl ester, (E)- typically involves the esterification of 2-Decenedioic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous esterification processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Decenedioic acid, diethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Decenedioic acid, diethyl ester, (E)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s presence in honey is studied for its potential role in detecting honey adulteration.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of polymers and as a plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Decenedioic acid, diethyl ester, (E)- involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Functional Insights :
- Reactivity : The conjugated double bond in (E)-2-decenedioic acid diethyl ester may facilitate Diels-Alder reactions or polymerization, unlike saturated analogs like diethyl succinate .
- Biological Activity : Free dicarboxylic acids (e.g., (E)-2-decenedioic acid) exhibit stronger antimicrobial properties due to carboxylic acid groups, while esterification reduces toxicity and modifies bioactivity .
Substituent-Driven Comparisons
Key Observations :
- Polar Groups: Compounds with dimethylamino substituents (e.g., ) demonstrate enhanced solubility and biointeraction capabilities compared to purely aliphatic esters.
- Halogenation : Bromine or chlorine substituents (e.g., in ) increase electrophilicity, enabling nucleophilic substitution reactions absent in (E)-2-decenedioic acid diethyl ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
